BenchChemオンラインストアへようこそ!

Fosfestrol Sodium

Pharmacokinetics Bioavailability Hormone-Refractory Prostate Cancer

Procure Fosfestrol Sodium (CAS 23519-26-8) for research on enzyme-activated prodrug targeting in prostate cancer. This diphosphate ester prodrug is selectively dephosphorylated by prostatic acid phosphatase, enabling localized, high-concentration release of the active metabolite diethylstilbestrol (DES) directly in tumor tissue. This mechanism allows for safe administration of high intravenous doses to achieve plasma DES concentrations 1500-fold greater than those attainable with conventional oral DES therapy, a threshold required for direct cytotoxicity in hormone-refractory cancer models. The sodium salt formulation provides the high aqueous solubility essential for intravenous infusion protocols. Ideal for studies investigating tumor-specific drug delivery, comparative prodrug design, and the interplay between hormonal and direct cytotoxic effects in prostate cancer.

Molecular Formula C18H18Na4O8P2
Molecular Weight 516.2 g/mol
CAS No. 23519-26-8
Cat. No. B3421967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFosfestrol Sodium
CAS23519-26-8
Molecular FormulaC18H18Na4O8P2
Molecular Weight516.2 g/mol
Structural Identifiers
SMILESCCC(=C(CC)C1=CC=C(C=C1)OP(=O)([O-])[O-])C2=CC=C(C=C2)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]
InChIInChI=1S/C18H22O8P2.4Na/c1-3-17(13-5-9-15(10-6-13)25-27(19,20)21)18(4-2)14-7-11-16(12-8-14)26-28(22,23)24;;;;/h5-12H,3-4H2,1-2H3,(H2,19,20,21)(H2,22,23,24);;;;/q;4*+1/p-4/b18-17+;;;;
InChIKeyXGZAXRQNRRXUMY-MJCKVQKWSA-J
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fosfestrol Sodium (CAS 23519-26-8) for Prostate Cancer: Procurement-Grade Technical Profile


Fosfestrol sodium (diethylstilbestrol diphosphate, DES-DP) is a synthetic, non-steroidal estrogen prodrug that undergoes enzymatic dephosphorylation in vivo to yield the active metabolite diethylstilbestrol (DES) [1]. Primarily indicated for the palliative treatment of advanced, metastatic, hormone-refractory prostate cancer (HRPC), the compound exerts both endocrine-mediated suppression of the hypothalamic-pituitary-gonadal axis and direct, high-dose-dependent cytotoxic effects on neoplastic prostate cells [2] [3]. The sodium salt formulation (CAS 23519-26-8) is designed for intravenous or oral administration and is characterized by a molecular weight of 428.3 g/mol and a distinctive pharmacokinetic profile that achieves plasma DES concentrations up to 1500-fold higher than conventional oral DES therapy following high-dose infusion [4] [5].

Why Fosfestrol Sodium Cannot Be Directly Substituted with Generic Diethylstilbestrol or Other Estrogens in Prostate Cancer


Direct substitution of fosfestrol sodium with unmodified diethylstilbestrol (DES) or alternative estrogenic compounds is pharmacokinetically and mechanistically unsound. As a phosphorylated prodrug, fosfestrol sodium exhibits a distinct biodistribution and activation profile; it is selectively dephosphorylated by acid phosphatase enzymes, which are present at elevated concentrations in prostatic tissue, leading to localized, high-concentration liberation of the active DES moiety [1]. This prodrug design enables the safe administration of high intravenous doses (e.g., 4 g/day infusions) that achieve plasma DES concentrations 1500-fold greater than those attainable with conventional oral DES therapy, a concentration threshold required to induce direct, non-endocrine-mediated cytotoxicity in hormone-refractory cancer cells [2] [3]. Furthermore, the sodium salt of the diphosphate ester confers high aqueous solubility essential for intravenous infusion, a formulation requirement not met by DES alone [4]. These biopharmaceutical properties, including the ability to mitigate the testosterone flare associated with GnRH agonist initiation, are unique to the diphosphate prodrug and cannot be replicated by simple substitution with other estrogen receptor agonists [5].

Quantitative Evidence Guide: Fosfestrol Sodium Differentiation vs. In-Class Alternatives


Plasma DES Exposure: Fosfestrol Sodium Infusion vs. Conventional Oral Diethylstilbestrol

Intravenous infusion of fosfestrol sodium achieves plasma diethylstilbestrol (DES) concentrations that are 1500-fold higher than those produced by conventional oral DES dosing [1]. This quantitative difference in systemic exposure is the pharmacokinetic basis for its distinct activity in hormone-refractory disease, where direct cytotoxicity requires drug levels unattainable with standard estrogen therapy.

Pharmacokinetics Bioavailability Hormone-Refractory Prostate Cancer

Cytotoxic Activity in Hormone-Refractory Cells: High-Dose Fosfestrol Metabolites vs. Conventional Hormonal DES Concentrations

In vitro exposure of hormone-refractory prostate cancer cell lines (LNCaP, DU 145, PC-3) to drug levels achieved during fosfestrol sodium infusions (1–20 µg/mL DES) resulted in marked, dose-dependent cytotoxicity [1]. In contrast, exposure to DES concentrations representative of conventional oral therapy (2–5 ng/mL) produced no detectable anti-proliferative effect, even after 14 days of continuous exposure [1]. This demonstrates a clear concentration-dependent switch from hormonal to direct cytotoxic mechanisms.

Cytotoxicity Hormone-Refractory Prostate Cancer Cell Line Assay

Testosterone Suppression Kinetics: Fosfestrol Sodium vs. GnRH Agonists (Mitigation of Flare Phenomenon)

Fosfestrol sodium decreases serum testosterone to castrate levels within 12 hours of therapy initiation [1]. This rapid suppression kinetics confers a unique clinical utility: fosfestrol can be co-administered at the start of gonadotropin-releasing hormone (GnRH) agonist therapy to prevent the testosterone flare phenomenon (an initial surge in testosterone that can cause a painful exacerbation of disease symptoms) [2]. Other in-class estrogens, such as oral DES, are not typically employed for this purpose due to their slower onset and lower potency at standard doses, while pure anti-androgens do not suppress testosterone production.

Testosterone Suppression GnRH Agonist Flare Combination Therapy

Real-World Survival Outcomes and Cost-Effectiveness of Oral Fosfestrol in Metastatic CRPC

In a real-world study of oral fosfestrol sodium for metastatic castration-resistant prostate cancer (mCRPC) in a resource-limited setting (n=31), the median overall survival (OS) was 27.5 months (95% CI 25.4–29.5) and median progression-free survival (PFS) was 8.3 months (95% CI 4.7–11.8) at a median follow-up of 16 months [1]. The authors concluded that oral fosfestrol is a 'cheap and effective agent' in this setting, where newer antiandrogens (e.g., abiraterone, enzalutamide) and chemotherapeutics (e.g., cabazitaxel) are prohibitively expensive and inaccessible [1] . While direct head-to-head comparative efficacy data against these newer agents are lacking, this study provides quantitative benchmarks for procurement and health economic evaluation.

Real-World Evidence Cost-Effectiveness Metastatic CRPC Overall Survival

Phase I Dose-Finding and PSA Response: High-Dose Continuous Infusion Fosfestrol Sodium in Hormone-Refractory Disease

In a Phase I dose-escalation trial of continuous infusion fosfestrol sodium in 21 patients with hormone-refractory prostate cancer, a subjective improvement was reported in 7 patients (33%), with PSA reductions observed in 7 of 12 evaluable patients (58%) and prostatic acid phosphatase reductions in 4 of 11 (36%) [1]. Notably, no hematological or cardiovascular toxicity was observed at doses up to 5.7 g/day, with dose-limiting toxicities being nausea/vomiting and fluid retention [1]. The recommended Phase II dose was established at 4 g/day over 3.5 hours for up to 10 days [1]. This data provides a quantitative framework for clinical protocol design and safety benchmarking.

Phase I Clinical Trial PSA Response Dose Escalation Hormone-Refractory Prostate Cancer

High-Value Research and Clinical Procurement Scenarios for Fosfestrol Sodium


Treatment of Hormone-Refractory Prostate Cancer via High-Dose Intravenous Infusion

For patients with metastatic, castration-resistant prostate cancer (mCRPC) who have progressed on standard androgen deprivation therapy, high-dose intravenous fosfestrol sodium infusion (e.g., 4 g/day over 3.5 hours for up to 10 days) provides a therapeutic option that bypasses hormone resistance via direct, concentration-dependent cytotoxicity. The evidence confirms that plasma DES concentrations achieved with this regimen are 1500-fold higher than oral DES and exceed the threshold required for in vitro cytotoxicity in hormone-refractory cell lines [1] [2]. This scenario is particularly relevant when access to newer, costly agents (e.g., abiraterone, enzalutamide) is limited or when a cytotoxic approach is desired without the hematological toxicity associated with chemotherapy.

Prevention of Testosterone Flare During GnRH Agonist Therapy Initiation

Fosfestrol sodium can be administered concomitantly at the initiation of GnRH agonist therapy (e.g., leuprolide, goserelin) to prevent the testosterone flare phenomenon, a transient surge in testosterone that can cause severe bone pain, urinary obstruction, or spinal cord compression. The rapid onset of testosterone suppression—achieving castrate levels within 12 hours—makes fosfestrol sodium uniquely suited for this prophylactic indication, a clinical niche not effectively addressed by other estrogenic compounds or pure anti-androgens [3] [4]. This application is supported by established clinical practice and documented in major drug references.

Cost-Effective Oral Maintenance Therapy for Metastatic CRPC in Resource-Limited Settings

Oral fosfestrol sodium represents a low-cost alternative for the long-term management of metastatic CRPC in healthcare systems where novel hormonal agents and chemotherapeutics are financially inaccessible. Real-world evidence demonstrates a median overall survival of 27.5 months with oral therapy, with a favorable toxicity profile [5] . Procurement in this context is driven by a pharmacoeconomic advantage: the drug provides meaningful survival benefit and symptom palliation at a fraction of the cost of newer agents, enabling equitable access to care in resource-constrained environments.

Preclinical Investigation of Localized Estrogen Prodrug Activation in Prostatic Tissue

For researchers investigating prodrug targeting strategies, fosfestrol sodium serves as a validated model compound for enzyme-activated drug delivery. The selective dephosphorylation of fosfestrol by prostatic acid phosphatase, leading to localized release of DES, represents a tissue-specific activation mechanism [6]. This property can be leveraged in studies of tumor-specific drug delivery, comparative prodrug design, or investigation of the interplay between hormonal and direct cytotoxic effects in prostate cancer models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fosfestrol Sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.